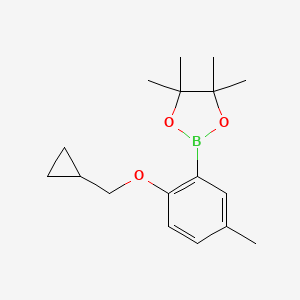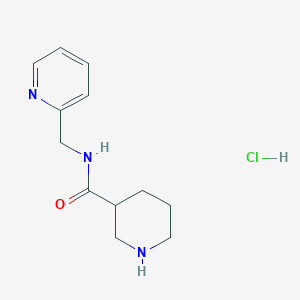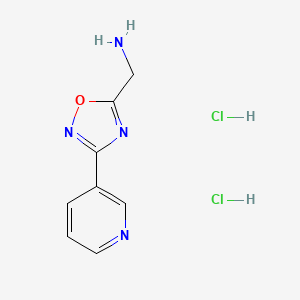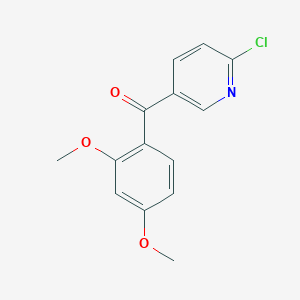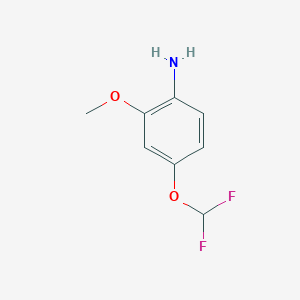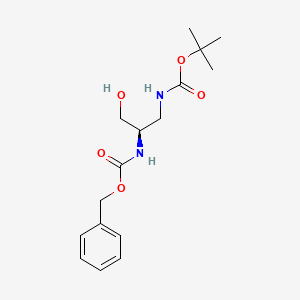
Z-D-Dap(boc)-OL
概要
説明
Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid: , commonly referred to as Z-D-Dap(boc)-OL, is a derivative of diaminopropionic acid. This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a tert-butyloxycarbonyl (Boc) group, which are protective groups used in peptide synthesis. The compound is typically found as a white to off-white powder or crystalline powder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid involves the protection of the amino groups of diaminopropionic acid. The Z group is introduced to protect the alpha amino group, while the Boc group protects the beta amino group. The reaction typically involves the use of reagents such as benzyloxycarbonyl chloride and di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods: Industrial production of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Boc protective groups under acidic or basic conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, hydrogenation for Z group removal.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Deprotected Diaminopropionic Acid: Resulting from the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Employed in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid primarily involves its role as a protected amino acid derivative. The protective groups (Z and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free diaminopropionic acid can interact with molecular targets such as enzymes or receptors, facilitating biochemical studies and drug development .
類似化合物との比較
Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid: The L-isomer of the compound.
Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid: Another protected form with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.
Uniqueness: Nα-Z-Nβ-Boc-D-2,3-diaminopropionic acid is unique due to its specific protective groups, which provide stability and selectivity in peptide synthesis. The combination of Z and Boc groups allows for sequential deprotection and precise control over the synthesis process .
特性
IUPAC Name |
benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGVUNFLKWGQH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


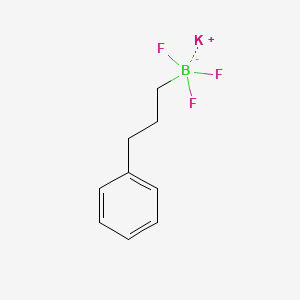
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)
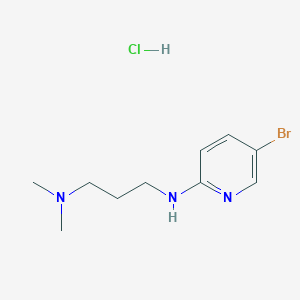
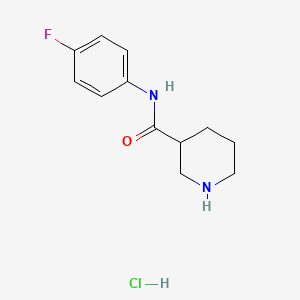
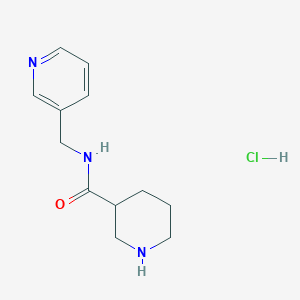
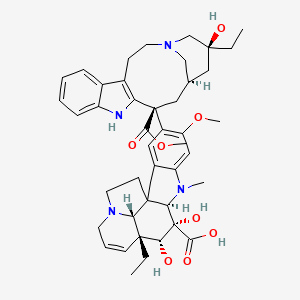
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
